molecular formula C16H20N4O5 B1679050 Porfiromycin CAS No. 801-52-5

Porfiromycin

カタログ番号 B1679050
CAS番号: 801-52-5
分子量: 348.35 g/mol
InChIキー: HRHKSTOGXBBQCB-VFWICMBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . As an antineoplastic agent, it is under investigation for the treatment of cancer, particularly head and neck cancer .


Molecular Structure Analysis

Porfiromycin belongs to the class of organic compounds known as mitomycins. These are polycyclic compounds with a structure based on an aziridine ring linked to a 7-amino-6-methyl-cyclohexa [b]pyrrolizine-5,8-dione .


Chemical Reactions Analysis

Mitomycins and porfiromycin, generally nonreactive in the natural oxidized state, behave as bifunctional “alkylating” agents upon chemical or enzymatic reduction, followed by spontaneous loss of the tertiary methoxy (hydroxyl) group and formation of an aromatic indole system .


Physical And Chemical Properties Analysis

Porfiromycin has a molecular formula of C16H20N4O5 and a molar mass of 348.359 g/mol . Further physical and chemical properties are not explicitly detailed in the available sources.

科学的研究の応用

Summary of the Application

Porfiromycin has been identified as a bioreductive alkylating agent with selective toxicity to hypoxic EMT6 tumor cells both in vivo and in vitro .

Methods of Application or Experimental Procedures

Porfiromycin is similar to mitomycin C in its toxicity to hypoxic EMT6 cells in vitro but has much less toxicity than mitomycin C to well-oxygenated EMT6 cells . EMT6 cell sonicates reduce mitomycin C and porfiromycin to reactive electrophiles at similar rates under hypoxic conditions, a finding that correlates with cytotoxicity .

Results or Outcomes

Porfiromycin is capable of killing hypoxic radiation-resistant cells in solid EMT6 tumors . Appropriate regimens combining porfiromycin (which preferentially kills hypoxic cells) and radiation (which preferentially kills aerated cells) may therefore be especially efficacious for the treatment of solid tumors .

2. Potentiation of Mitomycin C and Porfiromycin Antitumor Activity

Summary of the Application

The time- and dose-dependent effects of recombinant human interleukin 1α (IL-1α) on the antitumor activity of mitomycin C (MMC) and porfiromycin were studied in RIF-1 and Panc02 solid tumor model systems .

Methods of Application or Experimental Procedures

IL-1α produced dose-dependent sensitization of clonogenic RIF-1 tumor cells to MMC in vivo . IL-1α chemosensitization was highly schedule dependent, and the most efficacious schedules produced dose-modifying factors of 3.6 and 5.1 for MMC and PORF, respectively .

Results or Outcomes

More than additive clonogenic cell kill after IL-1α-chemotherapy combinations reflected increased cellular sensitivity to MMC and PORF . The combinations also produced marked decreases in the yield of viable tumor cells, suggesting that the bioreductive drugs may have also potentiated the microvascular injury and ischemia produced by IL-1α .

3. Synthetic Products of Mitomycins

Summary of the Application

Porfiromycin is related to a group of synthetic products that can be regarded as partially rearranged or degraded mitomycins . These compounds have shown to possess bactericidal activity .

Methods of Application or Experimental Procedures

Three compounds, which include 7-hydroxyporfiromycin, 7-methoxymitosene, and 7-methoxy-1, 2-(N-methylaziridino)mitosene, are synthetic products but can be regarded as partially rearranged or degraded mitomycins . These compounds were shown to possess bactericidal activity .

Results or Outcomes

7-Methoxymitosene, which is only very remotely related to mitomycins, can be regarded as a monofunctional agent, whereas the other two compounds are bifunctional alkylating agents . A group of antibacterial indoloquinones related in structure and action to 7-methoxymitosene was described .

4. In Vivo Effects of Mitomycins on Intracellular DNA

Summary of the Application

Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . As an antineoplastic agent, it is under investigation for the treatment of cancer, particularly head and neck cancer .

Methods of Application or Experimental Procedures

Porfiromycin works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .

Results or Outcomes

It has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment . Porfiromycin can increase the risk of methemoglobinemia when taken with certain medications .

特性

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8+,14+,16-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKSTOGXBBQCB-VFWICMBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024646
Record name Porfiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Porfiromycin

CAS RN

801-52-5
Record name Porfiromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Porfiromycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000801525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Porfiromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Porfiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PORFIROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WK901OA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porfiromycin
Reactant of Route 2
Reactant of Route 2
Porfiromycin
Reactant of Route 3
Porfiromycin
Reactant of Route 4
Porfiromycin
Reactant of Route 5
Porfiromycin
Reactant of Route 6
Reactant of Route 6
Porfiromycin

Citations

For This Compound
2,160
Citations
VN Iyer, W Szybalski - Science, 1964 - science.org
Mitomycins and porfiromycin, generally nonreactive in the natural oxidized state, behave as bifunctional "alkylating" agents upon chemical or enzymatic reduction, followed by …
Number of citations: 781 www.science.org
JS Webb, DB Cosulich, JH Mowat… - Journal of the …, 1962 - ACS Publications
… , 76 and assay74 of porfiromycin havebeen reported recently … A, B and C and porfiromycin. 9 Most of the present … ) reacted with methanolic ammonia to give porfiromycin (ID). Although …
Number of citations: 258 pubs.acs.org
JS Webb, DB Cosulich, JH Mowat… - Journal of the …, 1962 - ACS Publications
… In the preceding communication1 we report the interrelations and chromophores of the mitomycins and porfiromycin. In the determination of the rest of the skeletal structure and the …
Number of citations: 64 pubs.acs.org
BS Iyengar, HJ Lin, L Cheng, WA Remers… - Journal of Medicinal …, 1981 - ACS Publications
New mitomycin C and porfiromycin analogues were prepared by treating mitomycin A and JV-methylmitomycin A with a variety of amines, including aziridines, allylamines, propargy …
Number of citations: 57 pubs.acs.org
ER Garrett - Journal of Medicinal Chemistry, 1963 - ACS Publications
… Porfiromycin is active in vitro and in vivo against a variety of Gram-positive … weight 348.2 In this paper the products of porfiromycin degradation were … In this scheme porfiromycin is a …
Number of citations: 45 pubs.acs.org
RS Marshall, MC Paterson, AM Rauth - Biochemical pharmacology, 1991 - Elsevier
The mechanism of aerobic resistance to the quinone-containing anti-tumour agents mitomycin C (MMC) and porfiromycin (PM) has been investigated using non-transformed human …
Number of citations: 53 www.sciencedirect.com
SS Pan - Cancer chemotherapy and pharmacology, 1990 - Springer
The cytotoxicity, metabolism, and DNA alkylation of porfiromycin (PFM) under aerobic and hypoxic conditions were evaluated in P388 murine leukemia cells. Clonogenic assays …
Number of citations: 24 link.springer.com
MF Belcourt, WF Hodnick… - Proceedings of the …, 1996 - National Acad Sciences
… In contrast, porfiromycin was considerably less cytotoxic to … in sensitivity to mitomycin C and porfiromycin in the two FpT-… The antineoplastic drugs mitomycin C (MC) and porfiromycin (…
Number of citations: 94 www.pnas.org
S Pan, R Johnson, H Gonzalez, V Thohan - Cancer research, 1989 - AACR
The mechanism of uptake and efflux of porfiromycin (PFM) by HCT 116 human colon carcinoma cells or freshly obtained human RBC was investigated. The time course of uptake of …
Number of citations: 12 aacrjournals.org
WJM Underberg, H Lingeman - Journal of Pharmaceutical Sciences, 1983 - Elsevier
Aspects of the degradations of mitomycin and porfiromycin were studied. The initial degradation processes of the compounds in an acidic medium were investigated. Influences of pH, …
Number of citations: 62 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。